molecular formula C10H12N2O2S B1419830 1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 1094271-45-0

1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B1419830
M. Wt: 224.28 g/mol
InChI Key: XVYIJKPPQWYKEU-UHFFFAOYSA-N
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Description

1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a thienopyrazole derivative that has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor properties. In

Scientific Research Applications

Synthesis and Structural Analysis

1-Methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and its derivatives are of interest in the field of coordination chemistry. Studies have shown that these compounds can be synthesized and used to form mononuclear chelate complexes with metals such as Cu and Co. The coordination behavior and crystallization properties of these complexes are studied using single crystal X-ray diffraction, revealing their potential in forming 2D hydrogen-bonded networks. This structural analysis is vital for understanding the binding modes and interactions within these complexes, which can have implications in catalysis, materials science, and metal-organic frameworks (Radi et al., 2015).

Heterocyclic Compound Synthesis

The thieno[2,3-c]pyrazole moiety is central to the synthesis of various heterocyclic compounds. Research has demonstrated the multistep synthesis of (thieno[2,3-c]pyrazolo-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and (thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones from thieno[2,3-c]pyrazole-5-carbohydrazide. These compounds are synthesized via cyclization with aromatic carboxylic acids, showcasing the versatility of the thieno[2,3-c]pyrazole core in creating diverse heterocyclic frameworks that could have applications in drug discovery, material science, and organic electronics (Patil et al., 2014).

Molecular Docking and Antimicrobial Studies

The thieno[2,3-c]pyrazole derivatives have also been investigated for their antimicrobial properties. Synthesis routes based on the thieno[3,2-c]pyrazole derivative have led to the creation of compounds evaluated for antimicrobial activity against a variety of microorganisms, including Aspergillus fumigatus and Escherichia coli. This research not only expands the chemical understanding of thieno[2,3-c]pyrazole-based compounds but also explores their potential in developing new antimicrobial agents (Aly, 2016).

Coordination Polymers and Luminescence

Research into bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, has led to the development of chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. These studies not only provide insights into the structural diversity achievable with thieno[2,3-c]pyrazole derivatives but also highlight their potential applications in the field of luminescent materials and chiral separations (Cheng et al., 2017).

properties

IUPAC Name

1-methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-5(2)8-6-4-7(10(13)14)15-9(6)12(3)11-8/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYIJKPPQWYKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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